molecular formula C6H9NO3 B2667623 (R)-1-methyl-5-oxopyrrolidine-2-carboxylic acid CAS No. 952345-00-5

(R)-1-methyl-5-oxopyrrolidine-2-carboxylic acid

Cat. No.: B2667623
CAS No.: 952345-00-5
M. Wt: 143.142
InChI Key: SHLYZEAOVWVTSW-SCSAIBSYSA-N
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Description

®-1-methyl-5-oxopyrrolidine-2-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is known for its unique structural features, which include a pyrrolidine ring, a carboxylic acid group, and a ketone group. The ®-configuration indicates that the compound is an enantiomer, which means it has a specific three-dimensional arrangement that distinguishes it from its mirror image.

Scientific Research Applications

®-1-methyl-5-oxopyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The signal word for this compound is “Warning” and the hazard statements are H302, H315, H319, and H335 . The precautionary statement is P261 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-methyl-5-oxopyrrolidine-2-carboxylic acid can be achieved through several methods. One common approach involves the asymmetric synthesis starting from chiral precursors. For example, the use of chiral auxiliaries or catalysts can facilitate the formation of the desired ®-enantiomer. Another method involves the resolution of racemic mixtures, where the racemic mixture of the compound is separated into its individual enantiomers using chiral chromatography or crystallization techniques.

Industrial Production Methods

In industrial settings, the production of ®-1-methyl-5-oxopyrrolidine-2-carboxylic acid often involves large-scale synthesis using optimized reaction conditions. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the product. The choice of solvents, temperature, and reaction time are critical factors that influence the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

®-1-methyl-5-oxopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of esters, amides, or other derivatives.

Mechanism of Action

The mechanism of action of ®-1-methyl-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-methyl-5-oxopyrrolidine-2-carboxylic acid: The enantiomer of the ®-form, with similar chemical properties but different biological activities.

    Proline: A structurally related amino acid with a pyrrolidine ring but lacking the ketone group.

    Hydroxyproline: A hydroxylated derivative of proline with distinct biochemical roles.

Uniqueness

®-1-methyl-5-oxopyrrolidine-2-carboxylic acid is unique due to its specific ®-configuration, which imparts distinct stereochemical properties. This configuration can influence its reactivity, binding affinity, and biological activity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(2R)-1-methyl-5-oxopyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-7-4(6(9)10)2-3-5(7)8/h4H,2-3H2,1H3,(H,9,10)/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHLYZEAOVWVTSW-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CCC1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H](CCC1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952345-00-5
Record name (2R)-1-methyl-5-oxopyrrolidine-2-carboxylic acid
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